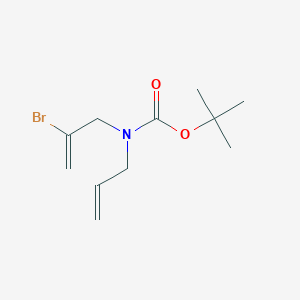
Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-bromoprop-2-EN-1-YL)-N-(prop-2-EN-1-YL)carbamate, commonly known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
BRD0705 exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery to target genes. This leads to the downregulation of a subset of genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
BRD0705 has been shown to have significant antiproliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BRD0705 has been shown to have anti-inflammatory effects, which may have therapeutic potential in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRD0705 is its potency and selectivity for BET proteins, which makes it an attractive candidate for drug development. However, one limitation of BRD0705 is its poor solubility in aqueous solutions, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on BRD0705. One area of interest is the development of more potent and selective BET inhibitors based on the structure of BRD0705. Another area of interest is the investigation of the role of BET inhibitors in the regulation of non-coding RNAs, which have been shown to play a critical role in the regulation of gene expression. Finally, the development of more soluble formulations of BRD0705 may enable its use in in vivo studies and facilitate its translation to clinical use.
Conclusion
In conclusion, BRD0705 is a promising compound with potential applications in drug discovery and development. Its potent and selective inhibition of BET proteins makes it an attractive candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action of BRD0705 and to develop more potent and soluble formulations for use in in vivo studies.
Synthesemethoden
BRD0705 can be synthesized by reacting tert-butyl carbamate with 2-bromoprop-2-EN-1-YL and prop-2-EN-1-YL in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the two alkene moieties in the presence of a transition metal catalyst.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been shown to have potential applications in drug discovery and development. It has been identified as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET inhibitors have been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromoprop-2-enyl)-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-6-7-13(8-9(2)12)10(14)15-11(3,4)5/h6H,1-2,7-8H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIERGSZDEBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
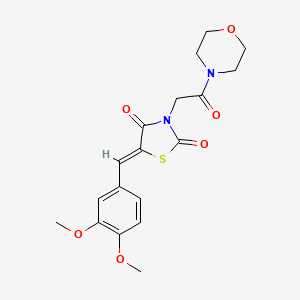
![5-[(Dipropylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2754649.png)
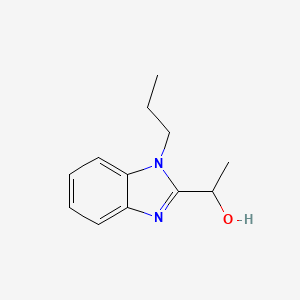
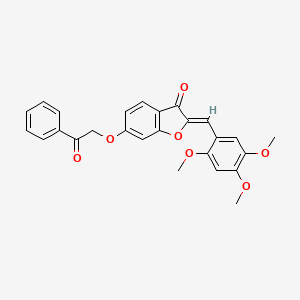
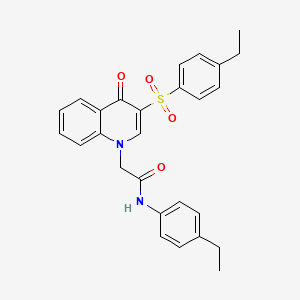
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
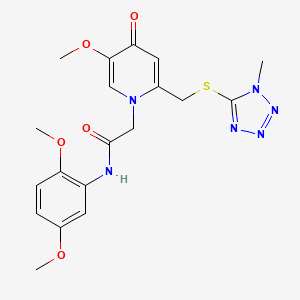
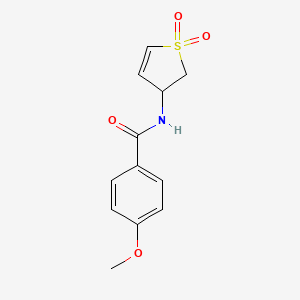
![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)